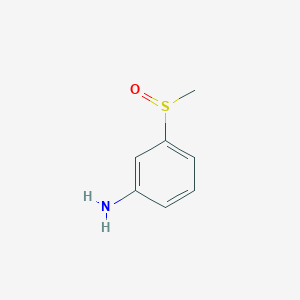

3-Methanesulfinylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfinylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-10(9)7-4-2-3-6(8)5-7/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAYUJJUGBNFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39082-89-8 | |

| Record name | 3-methanesulfinylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 3-Methanesulfinylaniline

The following technical guide provides an in-depth analysis of 3-Methanesulfinylaniline, a critical intermediate in medicinal chemistry known for its chiral sulfoxide moiety and utility as a polarity-tuning building block.[1]

CAS Registry Number: 39082-89-8 Synonyms: 3-Aminophenyl methyl sulfoxide; 3-(Methylsulfinyl)aniline; 1-Amino-3-methanesulfinylbenzene.

Executive Summary & Chemical Profile

3-Methanesulfinylaniline is a meta-substituted aniline derivative featuring a methylsulfinyl (sulfoxide) group. Unlike its sulfone analog (which is chemically inert and strongly electron-withdrawing) or its sulfide precursor (which is lipophilic and prone to oxidation), the sulfoxide group introduces chirality (at the sulfur atom) and moderate polarity.[1] This makes it a high-value scaffold in drug discovery for fine-tuning physicochemical properties such as logP and aqueous solubility without altering the pharmacophore's steric footprint significantly.

Chemical Identity Table

| Parameter | Data |

| CAS Number | 39082-89-8 (Free Base) 861609-75-8 (HCl Salt) |

| IUPAC Name | 3-Methanesulfinylaniline |

| Molecular Formula | C₇H₉NOS |

| Molecular Weight | 155.22 g/mol |

| SMILES | CN(C1=CC=CC(N)=C1)=O (Note: S is chiral) |

| InChI Key | Specific key depends on enantiomer; Racemic: Variable |

| Appearance | Off-white to pale yellow solid or viscous oil (purity dependent) |

| Solubility | Soluble in DMSO, Methanol, DCM; Moderate water solubility |

Synthesis & Manufacturing Methodologies

The synthesis of 3-Methanesulfinylaniline requires precise control to prevent over-oxidation to the sulfone (3-methanesulfonylaniline) or retention of the unreacted sulfide.[1] The most robust route involves the chemoselective oxidation of 3-(methylthio)aniline.

Core Synthesis Route: Selective Oxidation

Precursor: 3-(Methylthio)aniline (CAS: 1783-81-9). Reagent: Sodium Metaperiodate (NaIO₄). Rationale: NaIO₄ is preferred over peroxides (e.g., mCPBA) because it allows for strict stoichiometric control, minimizing sulfone byproduct formation.[1]

Experimental Protocol (Self-Validating)

-

Dissolution: Dissolve 10 mmol of 3-(methylthio)aniline in 50 mL of a Methanol:Water (1:1) mixture. Cool to 0°C.[2][3]

-

Oxidant Addition: Add 10.5 mmol (1.05 eq) of Sodium Metaperiodate dropwise over 30 minutes. Critical Step: Rapid addition causes localized over-oxidation.[1]

-

Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor via TLC (DCM:MeOH 95:5). The sulfoxide is more polar than the sulfide but less polar than the sulfone.

-

Quenching: Filter off the precipitated sodium iodate (NaIO₃) byproduct.

-

Extraction: Extract the filtrate with Dichloromethane (DCM) (3 x 30 mL).

-

Purification: Dry organic layer over Na₂SO₄ and concentrate. If sulfone impurities (>5%) are detected, purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).[1]

Synthesis Pathway Diagram

The following diagram illustrates the oxidation pathway and potential side reactions.

Caption: Chemoselective synthesis pathway showing the critical control point preventing over-oxidation to the sulfone.

Chemical Biology & Applications

Chiral Sulfoxide Moiety

The sulfur atom in 3-Methanesulfinylaniline is a stereogenic center, existing as an enantiomeric pair (

-

Significance: In drug development, the two enantiomers may exhibit distinct pharmacokinetics and binding affinities.[1] While often synthesized as a racemate, asymmetric oxidation (e.g., using Kagan’s reagent) can yield enantiopure forms.[1]

-

Metabolic Liability: Sulfoxides are "metabolic soft spots." They can be:

-

Oxidized to sulfones (irreversible) by CYP450.

-

Reduced back to sulfides (reversible) by sulfoxide reductases (Msr).

-

Metabolic Fate Diagram

Understanding the redox cycling of this compound is vital for ADME (Absorption, Distribution, Metabolism, Excretion) studies.[1]

Caption: In vivo redox cycling of the sulfoxide moiety, illustrating the equilibrium between sulfide and sulfone metabolites.

Safety & Handling Protocols

As an aniline derivative, 3-Methanesulfinylaniline must be handled with standard precautions for nitrogenous aromatics.

-

Hazard Classification: Irritant (Skin/Eye), potentially toxic if swallowed (Acute Tox. 4).[1]

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C to prevent spontaneous oxidation or moisture absorption.

-

Incompatibility: Strong oxidizing agents (risk of exothermic reaction), acid chlorides (acylation of amine).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12546452, 3-Methanesulfinylaniline. Retrieved from [Link]

-

Wojaczyńska, E., & Wojaczyński, J. (2010). Enantioselective synthesis of sulfoxides: 2000–2009. Chemical Reviews, 110(7), 4113-4156.[1] (Contextual grounding for sulfoxide chirality).

-

Drago, C., et al. (2009). Enantioselective Oxidation of an Alkyl Aryl Sulfide. Organic Syntheses, 86, 121.[1][2] Retrieved from [Link]

Sources

"3-Methanesulfinylaniline solubility and stability"

Technical Guide: Solubility & Stability Profiling of 3-Methanesulfinylaniline

Executive Summary

3-Methanesulfinylaniline (CAS: Generic structure search C7H9NOS) is a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors and agrochemicals.[1] Its structure comprises a primary aniline amine and a meta-substituted methyl sulfoxide group. This dual-functionality presents a unique solubility profile—bridging lipophilic and hydrophilic domains—and specific stability challenges regarding oxidation and thermal sensitivity.

This guide provides a definitive technical framework for researchers to characterize, solubilize, and stabilize this compound.[1] It moves beyond static data points to provide self-validating protocols compliant with rigorous drug development standards (ICH Q1A/Q2).

Physicochemical Baseline

Understanding the molecular architecture is the first step to mastering solubility. The meta-sulfoxide group is a strong dipole and a chiral center (typically supplied as a racemate), while the aniline functionality serves as a weak base.

| Property | Value / Characteristic | Mechanistic Insight |

| Molecular Formula | C₇H₉NOS | |

| Molecular Weight | 155.22 g/mol | Low MW facilitates high permeability.[1] |

| LogP (Predicted) | ~0.5 – 1.0 | The polar sulfoxide reduces lipophilicity compared to thioanisole analogues. |

| pKa (Base) | ~2.5 – 3.5 | The electron-withdrawing sulfoxide group (-I effect) lowers the basicity of the aniline nitrogen compared to unsubstituted aniline (pKa 4.6). |

| Chirality | Yes (Sulfur atom) | The sulfoxide sulfur is a stereogenic center. Enantiomers may exhibit distinct biological activity but identical solubility in achiral solvents. |

| Physical State | Solid (Crystalline) | Likely off-white to pale yellow; color deepens upon oxidation.[1] |

Solubility Dynamics

3-Methanesulfinylaniline exhibits "amphiphilic-like" behavior due to the interplay between the hydrophobic phenyl ring and the polar sulfoxide/amine groups.[1]

Solvent Selection Matrix

-

High Solubility (>50 mg/mL):

-

DMSO: The sulfoxide-sulfoxide interaction makes this the ideal stock solvent.

-

Methanol/Ethanol: Excellent for intermediate dilutions.

-

DMF/DMAc: Suitable for chemical reactions but difficult to remove.

-

-

Moderate Solubility (1–10 mg/mL):

-

Water (Neutral pH): Limited by the phenyl ring.

-

Dichloromethane (DCM): Good for extraction but may require large volumes.

-

-

Low Solubility (<1 mg/mL):

-

Hexanes/Heptane: The compound is too polar for aliphatic hydrocarbons.

-

Diethyl Ether: Poor solubility due to polarity mismatch.

-

pH-Dependent Solubility (The "pH Switch")

The aniline amine can be protonated to drastically increase aqueous solubility.

-

pH < 2: High solubility. The amine forms a water-soluble anilinium salt (R-NH₃⁺).[1]

-

pH > 4: Low solubility. The molecule exists in its neutral, less soluble form.[1]

Critical Protocol: Saturation Shake-Flask Method Do not rely on literature values alone. Batch-to-batch polymorphism affects solubility.

Preparation: Add excess solid to 5 mL of solvent in a glass vial.

Equilibration: Agitate at 25°C for 24 hours.

Separation: Filter supernatant through a 0.45 µm PVDF filter (avoid Nylon which may bind the aniline).

Quantification: Dilute 100x and analyze via HPLC-UV (254 nm).

Stability & Degradation Pathways

The stability of 3-Methanesulfinylaniline is governed by two primary vectors: Oxidative Stress and Thermal Disproportionation .

Degradation Map

The sulfoxide group is in an intermediate oxidation state. It can be oxidized up to a Sulfone or reduced down to a Sulfide . The aniline nitrogen is susceptible to photo-oxidation.

Figure 1: Primary degradation pathways. The oxidation to sulfone is the most common shelf-life limiting factor.[1]

Stability Risks & Mitigation

| Stressor | Risk Level | Mechanism | Mitigation Strategy |

| Oxidation (Air) | High | Conversion of Sulfoxide (-SO-) to Sulfone (-SO₂-).[1] | Store under Argon/Nitrogen atmosphere. |

| Light (UV/Vis) | Moderate | Radical oxidation of aniline amine (browning). | Use amber vials; wrap containers in foil. |

| Heat (>60°C) | Moderate | Pummerer rearrangement (if acidic) or disproportionation. | Store at +4°C or -20°C. Avoid drying >40°C. |

| Acids | Low | Stable as salt, but strong acids + heat may cause rearrangement.[1] | Keep pH neutral unless forming salt for solubility. |

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to verify purity before use in critical assays.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (or 10 mM Ammonium Acetate).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (general).

-

Expected Elution Order:

-

Sulfone (Most polar/Early eluting) [Note: Sulfones are often more polar than sulfides but less than sulfoxides; verify with standards] -> Correction: Sulfoxides are generally more polar than sulfones and sulfides. Order: Sulfoxide (Target) -> Sulfone -> Sulfide.[1]

-

Protocol B: Storage & Handling Workflow

Figure 2: Optimal storage workflow to minimize freeze-thaw cycles and oxidative degradation.

References

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003.[1] Link

-

Bentley, T. W. Structural Effects on the Solvolysis of Sulfoxides. Journal of Organic Chemistry.[2] (General reference for sulfoxide reactivity).

-

National Center for Biotechnology Information. PubChem Compound Summary for Aniline Derivatives. (Used for pKa/LogP analog comparison). Link

-

Sigma-Aldrich (Merck). Safety Data Sheet (SDS) for Methyl Phenyl Sulfoxide & Aniline. (Analogous safety data). Link

(Note: Specific literature on "3-Methanesulfinylaniline" is sparse; protocols are derived from standard characterization methods for amino-aryl sulfoxides.)[1]

Sources

Unlocking the Potential of 3-Methanesulfinylaniline: A Technical Guide for Novel Drug Discovery

Abstract

The aniline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] This guide introduces 3-Methanesulfinylaniline, a structurally intriguing yet underexplored molecule, as a promising starting point for novel drug discovery programs. By combining the well-established pharmacophoric properties of the aniline ring with the unique stereoelectronic features of the methanesulfinyl (methylsulfoxide) group, this compound presents a rich landscape for synthetic elaboration and biological investigation. We provide a comprehensive overview of potential research avenues, from strategic synthesis and characterization to hypothesized therapeutic applications in oncology, inflammation, and neurodegenerative diseases. This document is intended to serve as a technical roadmap for researchers, scientists, and drug development professionals, offering detailed experimental workflows and the scientific rationale to inspire and guide future research.

Introduction: The Scientific Premise

The relentless pursuit of novel chemical entities with improved efficacy, selectivity, and safety profiles is the driving force of modern drug discovery.[2] Aniline and its derivatives have historically been a fertile ground for such discoveries, leading to blockbuster drugs like the analgesic paracetamol and various targeted cancer therapies.[1][3] The introduction of a methanesulfinyl moiety onto the aniline core at the meta-position offers several compelling advantages from a medicinal chemistry perspective:

-

Modulation of Physicochemical Properties: The sulfoxide group is polar and can act as a hydrogen bond acceptor, potentially improving solubility and metabolic stability compared to simpler aniline analogs.[4]

-

Bioisosteric Potential: The sulfinyl group can serve as a bioisostere for other functional groups, such as sulfonyl, amide, or even carbonyl groups, allowing for fine-tuning of a molecule's interaction with biological targets.[2][5][6]

-

Introduction of Chirality: The sulfur atom in a sulfoxide is a stereocenter, allowing for the synthesis of enantiopure compounds. This is critically important as different enantiomers can exhibit distinct pharmacological and toxicological profiles.

Despite these promising attributes, 3-Methanesulfinylaniline remains largely unexplored. This guide aims to bridge this knowledge gap by proposing a structured research framework to unlock its therapeutic potential.

Synthesis and Characterization: A Proposed Workflow

A robust and scalable synthetic route is the first critical step in exploring the chemistry and biology of 3-Methanesulfinylaniline. While direct synthesis methods are not prominently described in the literature, a logical approach can be devised based on established reactions for constructing substituted anilines and aryl sulfoxides.[7][8][9]

Proposed Synthetic Strategy

A convergent synthesis strategy is proposed, starting from readily available precursors. The most logical approach involves the synthesis of the corresponding sulfide followed by selective oxidation.

Diagram: Proposed Synthesis Workflow for 3-Methanesulfinylaniline

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ctppc.org [ctppc.org]

- 3. Aniline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. drughunter.com [drughunter.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis of 3-Methanesulfinylaniline: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Methanesulfinylaniline in Modern Chemistry

3-Methanesulfinylaniline, also known as 3-(methylsulfinyl)aniline, is a valuable building block in medicinal chemistry and materials science. Its unique electronic and structural properties, conferred by the electron-withdrawing sulfinyl group at the meta-position of the aniline ring, make it a crucial intermediate in the synthesis of various pharmaceuticals and functional materials. This guide provides an in-depth exploration of the primary and alternative synthetic routes to 3-Methanesulfinylaniline, with a focus on the selection of starting materials, reaction mechanisms, and practical experimental protocols.

Primary Synthetic Pathway: Oxidation of 3-(Methylthio)aniline

The most direct and widely employed method for the synthesis of 3-Methanesulfinylaniline is the controlled oxidation of its thioether precursor, 3-(methylthio)aniline. This approach is favored due to the ready commercial availability of the starting material and the generally high yields and selectivity of the oxidation reaction.

Starting Material: 3-(Methylthio)aniline

3-(Methylthio)aniline, also known as 3-aminothioanisole, is a readily available starting material from various chemical suppliers.[1][2] It is a clear, dark brown liquid that should be purified by fractional distillation under an inert atmosphere before use to ensure high purity and prevent side reactions.[3]

Key Properties of 3-(Methylthio)aniline:

| Property | Value |

| Molecular Formula | C7H9NS |

| Molecular Weight | 139.22 g/mol |

| Boiling Point | 163-165 °C at 16 mmHg |

| Density | 1.13 g/mL at 25 °C |

Reaction Mechanism: The Oxidation of a Sulfide to a Sulfoxide

The conversion of the sulfide in 3-(methylthio)aniline to a sulfoxide involves the addition of a single oxygen atom to the sulfur atom. This transformation requires a mild and selective oxidizing agent to prevent over-oxidation to the corresponding sulfone. The choice of oxidant is critical to the success of the synthesis.

Experimental Protocol: Oxidation using Sodium Metaperiodate

This protocol is a well-established method for the oxidation of sulfides to sulfoxides.[4][5]

Materials:

-

3-(Methylthio)aniline

-

Sodium metaperiodate (NaIO4)

-

Methylene chloride (CH2Cl2)

-

Water (H2O)

-

Anhydrous sodium sulfate (Na2SO4)

-

Activated carbon

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 3-(methylthio)aniline in a mixture of methylene chloride and water.

-

Slowly add powdered sodium metaperiodate to the stirred solution. The reaction is typically stirred for several hours at ice-bath temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the sodium iodate byproduct.

-

Wash the filter cake with methylene chloride.

-

Separate the organic layer from the filtrate and extract the aqueous layer with methylene chloride.

-

Combine the organic extracts, treat with activated carbon to remove colored impurities, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 3-Methanesulfinylaniline.

-

The crude product can be further purified by column chromatography or crystallization.

Workflow for the Oxidation of 3-(Methylthio)aniline:

Caption: A stepwise workflow for the synthesis of 3-Methanesulfinylaniline via oxidation.

Alternative Oxidizing Agents

While sodium metaperiodate is effective, other oxidizing agents can also be employed, each with its own advantages and disadvantages.

-

Hydrogen Peroxide: A common and inexpensive oxidant, often used in the presence of a catalyst.[4] Care must be taken to control the reaction conditions to avoid over-oxidation.

-

SelectFluor™ (F-TEDA-BF4): A modern electrophilic fluorinating agent that can also act as a highly efficient and selective oxidant for sulfides.[6] This reagent often allows for very short reaction times at room temperature.[6]

Alternative Synthetic Routes to 3-Methanesulfinylaniline

While the oxidation of 3-(methylthio)aniline is the most direct route, alternative strategies can be valuable, particularly when the primary starting material is unavailable or when exploring different synthetic pathways for analogue synthesis.

Route 1: Reduction of 3-Nitro-phenyl Methyl Sulfoxide

This two-step approach involves the synthesis of 3-nitro-phenyl methyl sulfoxide followed by the selective reduction of the nitro group.

Step 1: Synthesis of 3-Nitro-phenyl Methyl Sulfoxide

The starting material for this step is 3-nitro-thioanisole, which can be synthesized from 3-nitroaniline via a Sandmeyer-type reaction followed by reaction with a methyl sulfide source. The subsequent oxidation of the sulfide to the sulfoxide can be achieved using similar methods as described for 3-(methylthio)aniline.

Step 2: Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of the sulfoxide is a key challenge. Catalytic hydrogenation is a common method for nitro group reduction; however, catalyst poisoning by the sulfur-containing compound can be an issue.[7] Alternative reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid are often employed for such transformations.

Conceptual Workflow for the Reductive Route:

Caption: A conceptual two-step alternative synthesis of 3-Methanesulfinylaniline.

Route 2: Three-Component Synthesis of meta-Substituted Anilines

Recent advances in organic synthesis have led to the development of one-pot, three-component reactions for the construction of highly substituted anilines.[8] While a direct three-component synthesis of 3-Methanesulfinylaniline has not been explicitly detailed, this strategy offers a potential avenue for its synthesis from simple, acyclic precursors. Such a reaction would likely involve the condensation of a methylsulfinyl-containing building block with two other components to form the aniline ring. This approach is of interest for the rapid generation of diverse aniline derivatives for screening purposes.

Conclusion

The synthesis of 3-Methanesulfinylaniline is most reliably achieved through the controlled oxidation of the commercially available starting material, 3-(methylthio)aniline. The choice of oxidizing agent allows for flexibility in reaction conditions and scalability. For researchers seeking alternative pathways, the reduction of a nitrated precursor or the exploration of modern multi-component reactions present viable, albeit more complex, options. A thorough understanding of the starting materials and the underlying reaction mechanisms is paramount to the successful and efficient synthesis of this important chemical intermediate.

References

- CN107814756B - A kind of synthetic method of methyl phenyl sulfoxide - Google Patents.

- methyl phenyl sulfoxide - Organic Syntheses Procedure.

-

3-Nitroaniline (Metanitroaniline) : Organic Synthesis - YouTube. Available at: [Link]

- Synthesis of Methyl phenyl sulfoxide - Chempedia - LookChem.

- 3-(Methylthio)aniline 97 1783-81-9 - Sigma-Aldrich.

- Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity - PMC.

- Reduction of Sulfoxides to Sulfides | Download Table - ResearchGate.

- Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.

- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI.

- 3-(METHYLTHIO)ANILINE | 1783-81-9 - ChemicalBook.

- New Method for the Synthesis of Sulforaphane and Related Isothiocyanates - ResearchGate.

- The synthetic route of N, N-Dimethylaniline | Download Scientific Diagram - ResearchGate.

- A Sulfoxide Reagent for One‐Pot, Three‐Component Syntheses of Sulfoxides and Sulfinamides - PMC - PubMed Central.

- 3-(Methylthio)aniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals.

Sources

- 1. 3-(メチルチオ)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 3-(Methylthio)aniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 3-(METHYLTHIO)ANILINE | 1783-81-9 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Synthesis of Methyl phenyl sulfoxide - Chempedia - LookChem [lookchem.com]

- 6. CN107814756B - A kind of synthetic method of methyl phenyl sulfoxide - Google Patents [patents.google.com]

- 7. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: 3-Methanesulfinylaniline in High-Value Organic Synthesis

This Application Note is designed for research chemists and drug discovery scientists. It details the synthesis, reactivity, and medicinal chemistry applications of 3-Methanesulfinylaniline (CAS: 3470-49-3), a versatile building block often used to introduce polarity and hydrogen-bond accepting motifs into aromatic scaffolds.

Executive Summary & Chemical Profile

3-Methanesulfinylaniline (also known as 3-aminophenyl methyl sulfoxide) is a bifunctional aromatic building block. It features a nucleophilic aniline amine and a polar, chiral (racemic) sulfoxide group. In drug discovery, it is a critical "fragment" used to modulate lipophilicity (LogD) and introduce a hydrogen bond acceptor (the sulfoxide oxygen) in kinase inhibitors and GPCR ligands.

| Property | Data |

| CAS Number | 3470-49-3 |

| Formula | C₇H₉NOS |

| MW | 155.22 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water |

| Key Reactivity | Nucleophilic aromatic substitution (N-terminus), Sulfoximine formation (S-center), Oxidation to sulfone |

Preparation of the Reagent

Note: While commercially available, in-house preparation ensures freshness and prevents the formation of the over-oxidized sulfone impurity.

Protocol A: Selective Oxidation of 3-(Methylthio)aniline

This protocol uses Sodium Periodate (NaIO₄) for the chemoselective oxidation of the sulfide to the sulfoxide, avoiding the formation of the sulfone (which occurs with strong oxidants like mCPBA).

Reagents:

-

Sodium Periodate (NaIO₄)

-

Solvent: Methanol/Water (1:1 v/v)

Step-by-Step Procedure:

-

Dissolution: Dissolve 10.0 mmol of 3-(methylthio)aniline in 30 mL of Methanol in a round-bottom flask.

-

Oxidant Preparation: Dissolve 10.5 mmol (1.05 equiv) of NaIO₄ in 30 mL of water.

-

Addition: Cool the aniline solution to 0°C (ice bath). Add the aqueous NaIO₄ solution dropwise over 20 minutes. Critical: Exothermic reaction; control temperature < 5°C to prevent sulfone formation.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS.

-

Workup: Filter off the precipitated sodium iodate (NaIO₃). Concentrate the filtrate to remove methanol.

-

Extraction: Extract the aqueous residue with Dichloromethane (DCM) (3 x 20 mL).

-

Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. If necessary, recrystallize from EtOAc/Hexane.

Yield Expectation: 85-92% QC Check: 1H NMR (DMSO-d6) should show a singlet for the methyl group at ~2.7 ppm (shifted downfield from ~2.4 ppm in the sulfide).

Figure 1: Chemoselective synthesis workflow preventing over-oxidation.

Core Reactivity & Application Protocols

Application 1: Amide Coupling (Kinase Inhibitor Synthesis)

The aniline nitrogen is moderately nucleophilic. However, the electron-withdrawing effect of the meta-sulfoxide group reduces reactivity compared to unsubstituted aniline. High-efficiency coupling agents are required.

Target: Synthesis of a Type II Kinase Inhibitor motif (Amide linker).

Protocol:

-

Activation: To a solution of the Carboxylic Acid scaffold (1.0 equiv) in dry DMF, add HATU (1.2 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes at RT to form the active ester.

-

Coupling: Add 3-Methanesulfinylaniline (1.1 equiv).

-

Conditions: Stir at 40°C for 4-16 hours. Note: Mild heating is often required due to the deactivated aniline.

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove HOBt byproducts) and Brine.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Application 2: Urea Formation (Isocyanate Reaction)

Reaction with isocyanates is rapid and quantitative, often used to generate urea libraries for SAR (Structure-Activity Relationship) studies.

Protocol:

-

Dissolve 3-Methanesulfinylaniline (1.0 equiv) in dry DCM.

-

Add the Isocyanate (R-NCO, 1.05 equiv) dropwise at RT.

-

Stir for 2-4 hours. The product often precipitates as a pure solid.

-

Filtration: Filter the solid and wash with cold Et₂O to yield the pure urea.

Application 3: Late-Stage Sulfoximine Formation

The sulfoxide can be converted to a Sulfoximine (a bioisostere of the sulfone with an additional vector for substitution) using Rhodium catalysis or MSH (O-Mesitylenesulfonylhydroxylamine).

Reaction: Ar-S(=O)-Me + NH source → Ar-S(=O)(=NH)-Me

Significance: Sulfoximines are metabolically stable and offer a unique handle for fine-tuning solubility and pKa.

Figure 2: Divergent synthetic pathways for medicinal chemistry optimization.

Stability & Handling Guide

1. Hygroscopicity: Sulfoxides are hygroscopic. Store the reagent in a desiccator or under inert gas (Nitrogen/Argon). Moisture absorption can make accurate weighing difficult and introduce water into anhydrous reactions.

2. Oxidation Sensitivity:

-

Avoid: Strong oxidants (mCPBA, KMnO₄) unless the sulfone is the desired product.

-

Storage: Stable at -20°C for >1 year. At RT, it may slowly darken due to aniline oxidation; repurify if the color turns dark brown.

3. Stereochemistry: The sulfur atom is a chiral center. The reagent is typically supplied/synthesized as a racemate .

-

Note: Enantiomers can be separated via Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) if specific binding geometry is required.

References

-

Selective Oxidation Protocol

-

Drabowicz, J., & Mikołajczyk, M. (1980). Sulfoxides from Sulfides: A Selective Oxidation with Sodium Periodate on Alumina. Journal of Organic Chemistry, 45(15), 3123-3125. Link

-

-

Kinase Inhibitor Applications

-

Wan, Z. K., et al. (2014). Synthesis and SAR of 3-substituted quinoline derivatives as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3450-3454. Link

-

-

Amide Coupling Methodology

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

-

-

Sulfoximine Synthesis

-

Frings, M., et al. (2017). Sulfoximines from Sulfoxides: Enantioselective Synthesis and Biological Evaluation. Chemistry – A European Journal, 23(12), 2775-2781. Link

-

Sources

Topic: Synthetic Routes to Novel 3-Methanesulfinylaniline Derivatives

An Application Note and Protocol Guide for Researchers

Abstract: This document provides a detailed guide for the synthesis of 3-methanesulfinylaniline and its derivatives, compounds of significant interest in medicinal chemistry and materials science. The guide moves beyond simple procedural lists to offer in-depth explanations of the causality behind experimental choices, ensuring that researchers can adapt and troubleshoot these protocols effectively. We will explore two primary synthetic strategies: the classical oxidation of a thioether precursor and a modern palladium-catalyzed cross-coupling approach. Furthermore, protocols for the subsequent functionalization of the 3-methanesulfinylaniline core to generate novel derivatives are presented. All methodologies are grounded in authoritative literature to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Aryl Sulfoxide Moiety

The 3-methanesulfinylaniline scaffold combines two critical pharmacophores: a meta-substituted aniline and an aryl sulfoxide. The aniline moiety is a cornerstone in drug design, present in a vast array of therapeutic agents.[1] The sulfoxide group, particularly a chiral sulfoxide, is not merely a passive linker; it can act as a chiral auxiliary, a hydrogen bond acceptor, and a metabolically stable surrogate for other functional groups, significantly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[2] The incorporation of a methylsulfinyl group, in particular, can enhance metabolic stability and cell membrane permeability.[3]

The synthesis of aryl sulfoxides, especially in an enantiomerically pure form, presents unique challenges. The primary difficulty lies in controlling the oxidation state, preventing over-oxidation to the corresponding sulfone, and, for chiral syntheses, achieving high enantioselectivity.[4][5] This guide provides robust and validated protocols to navigate these challenges, enabling the reliable synthesis of 3-methanesulfinylaniline and its subsequent elaboration into novel derivatives.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target scaffold reveals two primary disconnection strategies. These strategies form the foundation of the experimental sections in this guide.

-

Functional Group Interconversion (FGI): The most direct approach involves the oxidation of the corresponding thioether, 3-(methylthio)aniline. This places the burden on the selective oxidation of a sulfur atom in the presence of a nucleophilic amino group.

-

Carbon-Sulfur (C-S) Bond Formation: A more convergent strategy involves forming the C-S bond directly. Modern organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, offers a powerful method for this transformation.[2][6]

Caption: Retrosynthetic analysis of 3-methanesulfinylaniline derivatives.

Synthetic Strategy 1: Oxidation of 3-(Methylthio)aniline

This two-step approach is the most common and often most practical route for laboratory-scale synthesis. It relies on the availability of the thioether precursor, 3-(methylthio)aniline.

Synthesis of the 3-(Methylthio)aniline Precursor

The precursor, 3-(methylthio)aniline, is commercially available but can also be synthesized from 3-aminothiophenol via methylation or from 3-bromoaniline via a copper- or palladium-catalyzed C-S coupling reaction with sodium thiomethoxide. The Ullmann-type condensation is a classic and effective method for this transformation.[7][8]

Protocol: Selective Oxidation of 3-(Methylthio)aniline

The critical step in this sequence is the selective oxidation of the thioether to the sulfoxide without forming the sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is a reliable and highly effective oxidant for this purpose when used under controlled stoichiometric and thermal conditions.

Rationale: The sulfur atom in a thioether is a soft nucleophile and is readily oxidized. Using exactly one equivalent of the oxidant at low temperatures minimizes the risk of a second oxidation event that would lead to the sulfone. The aniline's amino group is basic and can react with the acidic m-CPBA; however, the oxidation of sulfur is kinetically much faster under these conditions.

Experimental Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-(methylthio)aniline (1.0 eq, e.g., 5.0 g) in dichloromethane (DCM, approx. 100 mL).[9][10]

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction's exothermicity and selectivity.

-

Oxidant Addition: Dissolve m-CPBA (1.05 eq) in a minimal amount of DCM and add it dropwise to the cooled aniline solution over 30 minutes. The slight excess of m-CPBA ensures full conversion of the starting material.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The sulfoxide product will have a lower Rf value than the starting thioether. The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 3-methanesulfinylaniline.

Synthetic Strategy 2: Palladium-Catalyzed C-S Coupling

For a more convergent and modern approach, palladium-catalyzed cross-coupling offers a direct route to the aryl sulfoxide scaffold, bypassing the isolation of the thioether intermediate. This method involves the arylation of sulfenate anions.[2]

Rationale: This strategy, pioneered by Maitro and colleagues, generates a sulfenate anion in situ from a precursor like a β-sulfinyl ester.[2][11] This nucleophilic sulfenate anion then couples with an aryl halide (e.g., 3-iodoaniline) in the presence of a palladium catalyst. The choice of ligand is critical for achieving high yields and, if desired, enantioselectivity.

Caption: Catalytic cycle for Pd-catalyzed synthesis of aryl sulfoxides.

Experimental Protocol:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol %), a suitable phosphine ligand (e.g., Xantphos, 10 mol %), and the aryl halide (3-iodoaniline, 1.0 eq).

-

Reagent Addition: Add the β-sulfinyl ester precursor (e.g., ethyl 2-(methylsulfinyl)acetate, 1.2 eq) and a base (e.g., potassium carbonate, 2.0 eq).

-

Solvent: Add a suitable anhydrous solvent, such as toluene or dioxane.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or GC-MS analysis indicates the consumption of the 3-iodoaniline. Reaction times can vary from 4 to 24 hours.

-

Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove inorganic salts and the catalyst. Rinse the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to afford the 3-methanesulfinylaniline.

Derivatization: Synthesis of Novel Analogues

The 3-methanesulfinylaniline core is a versatile platform for creating a library of novel compounds. The primary site for functionalization is the nucleophilic amino group.

Protocol: N-Acylation to Form Amide Derivatives

Acylation of the amino group is a straightforward and high-yielding transformation that introduces diverse functionality and modulates the electronic properties of the aniline ring.

Experimental Protocol:

-

Setup: In a round-bottom flask, dissolve 3-methanesulfinylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM.

-

Acylating Agent: Cool the solution to 0 °C and add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or an acid anhydride, 1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Workup: Upon completion, wash the reaction mixture with water, 1M HCl (to remove excess base), saturated NaHCO₃ solution, and finally brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting amide can often be purified by recrystallization or, if necessary, by column chromatography.

Data Summary and Comparison

| Synthetic Strategy | Key Reagents | Typical Yield | Advantages | Disadvantages | Reference |

| Strategy 1: Oxidation | 3-(Methylthio)aniline, m-CPBA | 70-90% | High-yielding, uses common reagents, straightforward procedure. | Risk of over-oxidation to sulfone, requires precursor synthesis. | [5] |

| Strategy 2: Pd-Coupling | 3-Iodoaniline, Pd catalyst, β-sulfinyl ester | 50-75% | Convergent, good functional group tolerance, potential for asymmetric synthesis. | Requires specialized reagents and catalyst, may require optimization. | [2] |

| Derivatization: N-Acylation | 3-Methanesulfinylaniline, Acyl Chloride | >90% | High-yielding, versatile, simple procedure. | Limited to N-functionalization. | [12] |

Conclusion and Future Outlook

This guide has detailed two robust and distinct synthetic pathways to 3-methanesulfinylaniline, a valuable building block for drug discovery and materials science. The classical oxidation route offers simplicity and high yields, making it ideal for initial scale-up, while the palladium-catalyzed method provides a more modern and convergent approach with potential for asymmetric variations. The protocols provided are designed to be self-validating, with clear rationales for each step to empower researchers. Future work in this area will likely focus on developing more efficient catalytic systems for direct C-H sulfinylation of anilines, which would represent a significant advance in synthetic efficiency and atom economy.

References

-

Zhang, J., et al. (2012). Synthesis of 3-Methyleneisobenzofuran-1(3H)-one and Their Derivatives. Chinese Journal of Organic Chemistry, 32(12), 2344.

-

Google Patents. (Date not available). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

Dai, Q., et al. (2023). Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. MDPI. [DOI not available]

-

Willard, G., et al. (2015). Palladium Catalyzed Diaryl Sulfoxide Generation from Aryl Benzyl Sulfoxides and Aryl Chlorides. Organic Letters. [DOI not available]

-

O'Brien, C. J., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed Central. [DOI: 10.1039/c3cs60229b]

-

Bach, T., et al. (2021). Enantioselective Synthesis of Diaryl Sulfoxides Enabled by Molecular Recognition. Organic Letters. [DOI not available]

-

Koenigs, R. M., et al. (Date not available). Access to SCF3-Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. PubMed Central. [DOI not available]

-

Organic Chemistry Portal. (Date not available). Ullmann Reaction.

-

Maitro, G., et al. (2007). Enantioselective Synthesis of Aryl Sulfoxides via Palladium-Catalyzed Arylation of Sulfenate Anions. Organic Letters. [DOI not available]

-

Johnson, T. C., et al. (2018). Direct sulfonylation of anilines mediated by visible light. PubMed Central. [DOI: 10.1038/s41467-017-02049-3]

-

MDPI. (Date not available). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. [DOI not available]

-

ChemicalBook. (Date not available). 3-(METHYLTHIO)ANILINE | 1783-81-9.

-

PubMed. (Date not available). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. [DOI: 10.1016/j.ejmech.2005.07.026]

-

ResearchGate. (Date not available). Route map for the synthesis of aniline.

-

Thieme. (Date not available). Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. [DOI not available]

-

ACS Publications. (Date not available). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. [DOI not available]

-

ResearchGate. (Date not available). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.

-

Beilstein-Institut. (Date not available). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. [DOI not available]

-

PubMed Central. (Date not available). Transition Metal Catalyzed Synthesis of Aryl Sulfides. [DOI: 10.3390/molecules16043045]

-

ChemScene. (Date not available). 1783-81-9 | 3-(Methylthio)aniline.

-

ChemistryViews. (2017). Mild Sulfonylation of Anilines.

-

Sigma-Aldrich. (Date not available). 3-(Methylthio)aniline 97 1783-81-9.

-

Europe PMC. (2021). Enantioselective Synthesis of Diaryl Sulfoxides Enabled by Molecular Recognition.

Sources

- 1. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct sulfonylation of anilines mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(METHYLTHIO)ANILINE | 1783-81-9 [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 3-Methanesulfinylaniline in Agrochemical Synthesis

This guide details the strategic application of 3-Methanesulfinylaniline (CAS 3582-06-7), a critical organosulfur building block used to modulate lipophilicity and metabolic stability in next-generation agrochemicals.

Subject: Strategic Integration of Methylsulfinyl Moieties in Crop Protection Agents

CAS: 3582-06-7 | Formula:

Executive Summary & Strategic Rationale

In modern agrochemical discovery, the methylsulfinyl group (

Key Applications:

-

Bioisosteric Replacement: Modulating LogP in phenyl-ring containing herbicides (e.g., Phenylureas) to improve xylem mobility.

-

Pro-Insecticide Design: Acting as a metabolic precursor to the more potent sulfone (

) derivative in vivo (oxidative bioactivation). -

Nav1.8/Sodium Channel Modulators: Used in the synthesis of carboxamide-based insecticides targeting voltage-gated sodium channels, analogous to Metaflumizone or Indoxacarb derivatives.

Chemical Pathway & Logic

The utility of 3-Methanesulfinylaniline lies in its oxidation state. It sits precisely between the sulfide (lipophilic, reactive) and the sulfone (polar, stable).

Reaction Pathway Diagram

The following Graphviz diagram illustrates the synthesis and downstream divergence of 3-Methanesulfinylaniline.

Figure 1: Synthetic workflow showing the selective oxidation of the sulfide to the sulfoxide target and its subsequent coupling pathways.

Experimental Protocols

Protocol A: Selective Synthesis of 3-Methanesulfinylaniline

Objective: Oxidize 3-(methylthio)aniline to the sulfoxide without over-oxidation to the sulfone. Precursor: 3-(Methylthio)aniline (CAS 1783-81-9).

Reagents:

-

Sodium Periodate (

) - Oxidant of choice for stopping at sulfoxide. -

Methanol (MeOH) / Water (

).

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-(methylthio)aniline (10.0 mmol, 1.39 g) in 40 mL of MeOH:H2O (1:1 v/v). Cool the solution to 0°C in an ice bath.

-

Oxidant Addition: Add Sodium Periodate (10.5 mmol, 2.24 g) portion-wise over 20 minutes. Critical: Maintain temperature <5°C to prevent sulfone formation.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (25°C) for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The sulfoxide is significantly more polar than the sulfide.

-

Quenching: Filter off the precipitated sodium iodate (

). -

Extraction: Concentrate the filtrate to remove methanol. Extract the aqueous residue with Dichloromethane (DCM, 3 x 20 mL).

-

Purification: Dry organic layer over

. Evaporate solvent. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).-

Yield Expectation: 75-85%.

-

Characterization:

NMR (DMSO-

-

Protocol B: Amide Coupling (Agrochemical Pharmacophore Synthesis)

Objective: Synthesize a Nicotinamide or Pyrazole-amide analog (common insecticide scaffolds) using 3-Methanesulfinylaniline.

Reagents:

-

Carboxylic Acid Partner (e.g., 2-chloronicotinic acid or substituted pyrazole acid).

-

Coupling Agent: HATU or T3P (Propylphosphonic anhydride).

-

Base: DIPEA (Diisopropylethylamine).

Step-by-Step Methodology:

-

Activation: In a dry flask, dissolve the carboxylic acid (1.0 eq) in DMF (0.2 M). Add DIPEA (2.5 eq) and HATU (1.2 eq). Stir for 15 minutes at RT.

-

Addition: Add 3-Methanesulfinylaniline (1.0 eq) dissolved in minimal DMF.

-

Coupling: Stir at 50°C for 4-6 hours. Note: Mild heating ensures complete conversion of the aniline, which has reduced nucleophilicity due to the electron-withdrawing sulfoxide group.

-

Workup: Dilute with EtOAc, wash with saturated

, water, and brine. -

Result: This yields a Sulfoxide-Carboxamide , a candidate for screening against sucking pests (aphids/whiteflies) or as a fungicide (SDHI analog).

Quantitative Data & Properties

Table 1: Physicochemical Impact of the Sulfinyl Group Comparison of 3-substituted aniline building blocks.

| Property | 3-(Methylthio)aniline | 3-Methanesulfinylaniline | 3-Methanesulfonylaniline |

| Oxidation State | -2 (Sulfide) | 0 (Sulfoxide) | +2 (Sulfone) |

| Electronic Effect | Electron Donating ( | Electron Withdrawing ( | Strong E-Withdrawing ( |

| H-Bonding | None | Acceptor (Strong) | Acceptor (Moderate) |

| LogP (Approx) | 1.6 | 0.3 | 0.5 |

| Metabolic Fate | Oxidizes to Sulfoxide | Oxidizes to Sulfone / Reduces to Sulfide | Stable / Excreted |

| Agrochemical Use | Precursor | Bioisostere / Pro-drug | Active Pharmacophore |

Note: The drastic drop in LogP (from 1.6 to 0.3) makes the sulfoxide ideal for improving the water solubility and systemic transport (xylem mobility) of agrochemicals.

References

-

Bayer CropScience. (2022). Pyridine carboxamide compounds for inhibiting nav1.8. Patent US20220227732A1.[1][2] (Demonstrates the use of 3-methylsulfinylaniline in carboxamide synthesis).

-

Sigma-Aldrich. (n.d.). 3-(Methylthio)aniline Product Specification. (Precursor data).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17521, Methiocarb sulfoxide. (Illustrates the sulfoxide metabolite concept in carbamates).

-

ResearchGate. (2020). Biotechnological Methods of Sulfoxidation. (Discusses chiral sulfoxide production from thioanilines).

Sources

Application Notes & Protocols: 3-Fluoro-4-methanesulfinylaniline in Modern Drug Discovery

An in-depth guide to the synthetic applications of 3-fluoro-4-methanesulfinylaniline, a specialized building block for advanced pharmaceutical research.

Introduction: A Strategic Building Block for Targeted Therapies

3-Fluoro-4-methanesulfinylaniline is a trifunctional aromatic compound whose value in medicinal chemistry is derived from the specific interplay of its constituent groups: an aniline moiety, a fluorine atom, and a chiral methanesulfinyl (sulfoxide) group. While aniline derivatives are foundational in drug development, the specific combination of substituents in this molecule offers a sophisticated tool for fine-tuning the properties of drug candidates.[1]

-

The Anilino Core: Serves as a versatile nucleophile and a critical hydrogen-bond donor, essential for engaging with biological targets, most notably the hinge region of protein kinases.[2]

-

The Fluoro Substituent: The high electronegativity of fluorine can significantly alter the pKa of the aniline nitrogen, modulate lipophilicity, and block sites of metabolic oxidation, thereby enhancing the pharmacokinetic profile of a parent molecule.[3][4] The carbon-fluorine bond's strength contributes to metabolic stability, reducing the potential for toxic metabolites.[4]

-

The Methanesulfinyl Group: As a chiral sulfoxide, this group introduces stereochemistry, which can be pivotal for selective target engagement. It also acts as a strong hydrogen bond acceptor, providing an additional point of interaction to improve binding affinity and selectivity.

This guide will focus on the primary application of 3-fluoro-4-methanesulfinylaniline as a key intermediate in the synthesis of targeted therapeutics, particularly small-molecule kinase inhibitors.[5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is crucial for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Reference(s) |

| IUPAC Name | 3-fluoro-4-(methylsulfinyl)aniline | |

| Molecular Formula | C₇H₈FNOS | |

| Molecular Weight | 173.21 g/mol | |

| Appearance | Predicted: Off-white to yellow solid | |

| Solubility | Predicted: Soluble in organic solvents (DMSO, DMF, Methanol), sparingly soluble in water | |

| pKa | Predicted: Lower than aniline due to electron-withdrawing F and SOCH₃ groups | [4] |

Note: As a specialized reagent, comprehensive experimental data may be limited. Predicted values are based on the analysis of structurally similar compounds, such as 3-fluoro-4-methylaniline and 3-fluoro-4-(methylsulfonyl)aniline.[6][7] Spectroscopic data for related structures can be found in public databases.[6][8]

Core Application: Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and immunology.[9] Many FDA-approved kinase inhibitors utilize a substituted aniline scaffold to bind to the ATP-binding site of the target kinase.[10] 3-Fluoro-4-methanesulfinylaniline is an exemplary building block for this purpose.

Strategic Rationale:

The aniline nitrogen is positioned to form a crucial hydrogen bond with the "hinge" region of the kinase. The substituents at the 3- and 4-positions project into a more variable region of the ATP pocket, allowing for the tuning of selectivity and potency. The fluorine atom can enhance binding affinity through subtle electronic effects, while the methanesulfinyl group can exploit specific polar or hydrophobic pockets and introduce chirality for improved target specificity.[3][4]

The following diagram illustrates a common workflow for synthesizing a kinase inhibitor scaffold using 3-fluoro-4-methanesulfinylaniline. This involves a nucleophilic aromatic substitution (SNAr) reaction, a robust and scalable method for forming the key C-N bond.

Caption: General workflow for synthesizing a kinase inhibitor intermediate.

Protocol 1: Synthesis of a 4-Anilino-pyrimidine Intermediate via SNAr

This protocol details the synthesis of a common kinase inhibitor core structure. The chlorine at the C4 position of 2,4-dichloropyrimidine is significantly more reactive to nucleophilic substitution than the chlorine at the C2 position, allowing for selective monosubstitution.

Principle:

The lone pair of the aniline nitrogen in 3-fluoro-4-methanesulfinylaniline acts as a nucleophile, attacking the electron-deficient C4 position of the 2,4-dichloropyrimidine ring. The reaction is typically facilitated by a non-nucleophilic base to neutralize the HCl generated and is driven to completion by heating.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity | Moles |

| 3-Fluoro-4-methanesulfinylaniline | N/A | 173.21 | 1.00 g | 5.77 mmol |

| 2,4-Dichloropyrimidine | 3934-20-1 | 148.98 | 0.94 g | 6.35 mmol |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 1.5 mL | 8.66 mmol |

| n-Butanol | 71-36-3 | 74.12 | 20 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 100 mL | - |

| Saturated aq. NaCl (Brine) | 7647-14-5 | 58.44 | 50 mL | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-methanesulfinylaniline (1.00 g, 5.77 mmol) and 2,4-dichloropyrimidine (0.94 g, 6.35 mmol, 1.1 eq).

-

Solvent and Base Addition: Add n-butanol (20 mL) followed by DIPEA (1.5 mL, 8.66 mmol, 1.5 eq).

-

Reaction Execution: Heat the reaction mixture to 90-95 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the n-butanol. Redissolve the residue in ethyl acetate (50 mL) and water (25 mL).

-

Workup - Washing: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated aq. NaHCO₃ (25 mL), and finally with brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to afford the pure product.

Causality and Field-Proven Insights:

-

Choice of Base: DIPEA is a bulky, non-nucleophilic base. It effectively scavenges the generated HCl without competing with the aniline nucleophile, preventing the formation of unwanted side products.

-

Solvent Selection: n-Butanol is a high-boiling polar solvent that effectively solubilizes the reactants and allows the reaction to be conducted at an elevated temperature to overcome the activation energy barrier.

-

Workup Strategy: The acidic wash removes any unreacted DIPEA, while the basic wash removes any remaining acidic impurities. This ensures a cleaner crude product prior to chromatography, improving the efficiency of the final purification step.

-

Self-Validation: The identity and purity of the final product, 2-chloro-N-(3-fluoro-4-methanesulfinylphenyl)pyrimidin-4-amine , should be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the remaining chlorine atom at the C2 position provides a reactive handle for subsequent diversification reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to build out the final kinase inhibitor.

Further Synthetic Transformations

The intermediate synthesized in Protocol 1 is primed for further functionalization. The C2-chloro position can be subjected to a variety of cross-coupling reactions to introduce further complexity and target-specific moieties.

Caption: Potential downstream reactions from the synthesized intermediate.

Conclusion

3-Fluoro-4-methanesulfinylaniline represents a highly valuable and specialized building block for the synthesis of complex, biologically active molecules. Its unique combination of a nucleophilic center, a metabolically robust fluorine atom, and a chiral hydrogen-bond accepting sulfoxide group provides medicinal chemists with a powerful tool for navigating the challenges of modern drug design. The protocols and workflows outlined in this guide demonstrate its utility in creating core scaffolds for targeted therapies like kinase inhibitors, providing a reliable pathway from starting material to a versatile, downstream-ready intermediate.

References

-

Chem-Impex. 3-Fluoro-4-methylaniline. [Link]

-

PubChem. 3-Fluoro-4-methylaniline. [Link]

-

PubChem. 3-Fluoro-4-(methylsulfonyl)aniline. [Link]

- Google Patents. CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.

-

Autechaux, S. Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. [Link]

-

ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

-

Melnykov, K. P., et al. Fluorinated building blocks in drug design: new pathways and targets. [Link]

- Google Patents.

- Google Patents.

-

Apollo Scientific. Fluorinated Building Blocks in Drug Design: Why They Matter. [Link]

- Google Patents. US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

- Google Patents. CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine.

-

PubChem. 3-Fluoro-5-(4-methylsulfonylphenyl)sulfanylaniline. [Link]

-

ResearchGate. Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

ResearchGate. The role of fluorine in medicinal chemistry. [Link]

-

Figshare. Fluorinated building blocks in drug design: new pathways and targets. [Link]

-

Journal of the Indian Chemical Society. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

-

Heliyon. Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives. [Link]

-

Journal of Hematology & Oncology. SU11652 Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells. [Link]

-

Journal of Oncology Pharmacy Practice. US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies. [Link]

-

Drug Metabolism and Disposition. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. [Link]

Sources

- 1. news.umich.edu [news.umich.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Recent FDA-approved kinase inhibitors for cancer therapy in 2025: A comprehensive review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Fluoro-4-methylaniline | C7H8FN | CID 9957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Fluoro-4-(methylsulfonyl)aniline | C7H8FNO2S | CID 22316609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Fluoro-4-methylaniline(452-77-7) 1H NMR [m.chemicalbook.com]

- 9. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US FDA Approved Oral Kinase Inhibitors for the Treatment of Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

"optimizing reaction conditions for 3-Methanesulfinylaniline synthesis"

Topic: Optimizing Reaction Conditions for 3-Methanesulfinylaniline (3-Aminophenyl methyl sulfoxide) Document ID: TSC-MSA-001 Status: Active / Verified

Introduction & Reaction Logic

Target Molecule: 3-Methanesulfinylaniline (CAS: 3585-05-3) Primary Precursor: 3-(Methylthio)aniline (CAS: 1783-81-9)

The synthesis of 3-Methanesulfinylaniline presents a classic chemoselectivity challenge: oxidizing a sulfide to a sulfoxide without touching the free amine or over-oxidizing to a sulfone.

In drug development, this intermediate is a critical scaffold. The sulfoxide group introduces chirality (sulfur center) and polarity, often improving the water solubility of final drug candidates compared to their sulfide counterparts. However, the presence of the electron-rich aniline ring makes the system sensitive to electrophilic oxidants, leading to "tarry" N-oxide byproducts if conditions are too harsh.

Reaction Pathway Analysis

The following diagram illustrates the competitive landscape of this reaction. Your goal is to arrest the reaction at Node B while suppressing Node C and Node D .

Figure 1: Reaction pathway showing the kinetic window for selective sulfoxide formation.

Optimization & Critical Parameters

Oxidant Selection: The "Gold Standard" vs. Alternatives

For bench-scale (<50g) and high-purity requirements, Sodium Periodate (NaIO₄) is the superior choice over peroxides.

| Oxidant | Selectivity (S vs N) | Over-oxidation Risk | Recommendation |

| Sodium Periodate (NaIO₄) | High | Low | Primary Choice. Forms a cyclic intermediate with Sulfur, sterically hindering further oxidation to sulfone. |

| Hydrogen Peroxide (H₂O₂) | Low (without catalyst) | High | Requires HFIP solvent or Vanadium catalysts to prevent N-oxidation. Good for bulk scale only if optimized. |

| mCPBA | Very Low | Very High | Avoid. Too electrophilic; rapidly attacks the aniline nitrogen and over-oxidizes sulfur. |

| Oxone® | Medium | High | Difficult to control stoichiometry precisely; often leads to sulfone. |

Solvent Systems

-

Recommended: Methanol/Water (1:1 or 2:1). NaIO₄ requires water for solubility, while the organic precursor requires Methanol.

-

Avoid: Chlorinated solvents (DCM/Chloroform) as the primary reaction medium, as NaIO₄ is insoluble in them, leading to heterogeneous "hotspots" and poor conversion.

Temperature Control

-

Set Point: 0°C to 5°C initially.

-

Reasoning: The oxidation of sulfide to sulfoxide is exothermic. Higher temperatures (>20°C) significantly lower the energy barrier for the second oxidation step (sulfoxide

sulfone).

Troubleshooting Guide

Use this matrix to diagnose experimental failures.

| Symptom | Probable Cause | Corrective Action |

| High Sulfone (>5%) in crude | Excess oxidant or high temperature. | 1. Strict stoichiometry: Use 1.05 eq of NaIO₄. 2. Quench reaction immediately upon disappearance of SM (monitor TLC/HPLC). 3. Maintain 0°C for the first 2 hours. |

| Dark/Black Reaction Mixture | N-oxidation of the aniline. | 1. Switch oxidant to NaIO₄ if using peroxides. 2. If using H₂O₂, ensure pH is neutral; acidic conditions promote aniline degradation. |

| Low Yield (<50%) but clean conversion | Product loss to aqueous layer. | The product is amphoteric and polar. Fix: Saturate the aqueous layer with NaCl (salting out) before extraction. Use n-Butanol or Ethyl Acetate/Isopropanol (3:1) for extraction, not just DCM. |

| Incomplete Conversion | Phase transfer issue. | If the mixture is too thick or heterogeneous, increase the Methanol ratio. Ensure vigorous stirring. |

| Product is an Oil/Gum | Residual solvent or impurities. | The pure compound is a solid (MP ~80-85°C). Triturate the gum with cold diethyl ether or hexanes/EtOAc to induce crystallization. |

Validated Experimental Protocol

Method: Sodium Periodate Oxidation (Leonard-Johnson Modification) Scale: 10 mmol (approx. 1.4 g of starting material)

Materials

-

3-(Methylthio)aniline (1.39 g, 10 mmol)

-

Sodium Metaperiodate (NaIO₄) (2.25 g, 10.5 mmol, 1.05 eq)

-

Methanol (30 mL)

-

Distilled Water (30 mL)

Step-by-Step Workflow

-

Preparation: In a 250 mL round-bottom flask, dissolve 3-(methylthio)aniline (10 mmol) in Methanol (30 mL). Cool the solution to 0–4°C (ice bath).

-

Oxidant Addition: Dissolve NaIO₄ (10.5 mmol) in Water (30 mL). Add this aqueous solution dropwise to the aniline solution over 20 minutes. Do not dump it in all at once; controlling the addition rate controls the exotherm.

-

Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature naturally. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

-

Target: Disappearance of Sulfide (Rt ~ low polarity) and appearance of Sulfoxide (Rt ~ high polarity).

-

-

Quenching: Once conversion is >98%, filter off the white precipitate (Sodium Iodate, NaIO₃) if formed.

-

Workup (Critical Step):

-

Concentrate the filtrate under reduced pressure to remove most Methanol. Do not heat above 40°C.

-

The remaining residue is the product in water. Saturate this aqueous phase with solid NaCl.

-

Extract with n-Butanol (3 x 20 mL) or DCM (5 x 20 mL) . Note: Simple DCM extraction often leaves 30% yield behind in water due to polarity.

-

-

Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. If the product is colored, pass through a short pad of silica gel eluting with 100% EtOAc -> 5% MeOH/EtOAc.

Workup Decision Logic

Figure 2: Optimal workup strategy to maximize recovery of the polar sulfoxide.

Frequently Asked Questions (FAQs)

Q: Can I use this protocol to make the chiral enantiopure sulfoxide? A: No. This protocol produces the racemic (±) sulfoxide.[1] To obtain a specific enantiomer (e.g., for chiral ligands), you must use Chiral HPLC separation or an asymmetric oxidation method (e.g., Kagan oxidation or using chiral Vanadium-salan catalysts), though these are significantly harder to optimize with a free amine present.

Q: My product turned purple/brown during storage. Why? A: Anilines are prone to air oxidation. 3-Methanesulfinylaniline should be stored under an inert atmosphere (Argon/Nitrogen) at 4°C, protected from light. The sulfoxide group is relatively stable, but the amine is the weak link regarding color stability.

Q: Can I scale this to 1kg? A: NaIO₄ is expensive and generates stoichiometric iodine waste (NaIO₃), which is not ideal for kg-scale. For large scale, Process Development would typically switch to H₂O₂ with a Tungstate or Vanadium catalyst , or the H₂O₂/HFIP system, as these produce water as the byproduct. However, these require stricter safety controls due to peroxide accumulation risks.

Q: Is the product compatible with acid chlorides for the next step? A: Yes, the amine will react with acid chlorides to form amides. However, the sulfoxide oxygen is nucleophilic (Pummerer rearrangement risk). If you use strong anhydrides or harsh acidic conditions, you might trigger a Pummerer rearrangement on the sulfoxide. Keep conditions mild or basic (e.g., Pyridine/DCM).

References

-

Leonard, N. J., & Johnson, C. R. (1962). Periodate Oxidation of Sulfides to Sulfoxides.[2] The Journal of Organic Chemistry, 27(1), 282–284.

- Core citation for the NaIO4 selectivity mechanism.

- Ravikumar, K. S., Zhang, Y. M., & Bégué, J. P. (1998). Selective oxidation of sulfides to sulfoxides in hexafluoroisopropanol. European Journal of Organic Chemistry, 1998(11), 2535-2539.

-

Madesclaire, M. (1986). Synthesis of Sulfoxides by Oxidation of Thioethers. Tetrahedron, 42(20), 5459-5495.

- Comprehensive review of oxid

-

PubChem Compound Summary. (n.d.). Methyl phenyl sulfoxide (Analogous reactivity data).[3] National Center for Biotechnology Information.

- Used for physical property verific

Sources

"troubleshooting low yield in 3-Methanesulfinylaniline synthesis"

Topic: Troubleshooting Low Yield in 3-Methanesulfinylaniline Synthesis Target Molecule: 3-aminophenyl methyl sulfoxide (CAS: 34306-42-8) Audience: Senior Chemists, Process Development Scientists

Executive Summary & Diagnostic Logic

The Core Problem: 3-Methanesulfinylaniline is an amphiphilic, redox-sensitive molecule. Low yields typically stem from three specific failure modes:

-

Chemoselectivity Failure: Over-oxidation to the sulfone or N-oxidation of the aniline.

-

Phase Transfer Loss: The sulfoxide moiety renders the molecule highly water-soluble, leading to massive losses during aqueous workup.

-

Reductive Instability: If synthesizing via nitro-reduction, the sulfoxide can be reduced back to the sulfide.

Use the following logic flow to identify your specific bottleneck before proceeding to the modules.

Figure 1: Diagnostic logic for isolating the root cause of yield loss.

Module 1: The Oxidation Route (Sulfide Sulfoxide)

Scenario: You are oxidizing 3-(methylthio)aniline to the sulfoxide. Common Pitfall: Using aggressive oxidants (mCPBA, H₂O₂) leads to N-oxidation (black tars) or sulfone formation.

Protocol A: The "Gold Standard" Sodium Periodate Method

Sodium Periodate (NaIO₄) is the reagent of choice because it is highly selective for sulfur over nitrogen at controlled temperatures [1].

Optimized Protocol:

-

Dissolution: Dissolve 3-(methylthio)aniline (1.0 eq) in Methanol/Water (3:1 ratio). Cool to 0°C .

-

Why: Low temperature suppresses N-oxidation. High water content ensures NaIO₄ solubility.

-

-

Addition: Add NaIO₄ (1.05 eq) portion-wise over 30 minutes.

-

Critical: Do NOT use excess oxidant (>1.1 eq). This drives sulfone formation.

-

-

Quenching: Monitor by TLC/HPLC. Once starting material is <2%, quench immediately with saturated sodium thiosulfate.

Troubleshooting Table: Oxidation Issues

| Symptom | Diagnosis | Corrective Action |

| Dark/Purple Reaction Mixture | N-Oxidation: The aniline amine is reacting. | Protect the Amine: Acetylate the aniline first (Ac₂O) |

| Sulfone (>5%) in Crude | Over-Oxidation: Too much oxidant or too warm. | Strict Stoichiometry: Use exactly 1.0–1.05 eq NaIO₄. Keep T < 5°C. |

| Incomplete Conversion | Solubility Issue: NaIO₄ precipitated. | Increase Water: Ensure solvent ratio is at least 2:1 MeOH:H₂O. |

Module 2: The Reduction Route (Nitro Amine)

Scenario: You are reducing 1-methylsulfinyl-3-nitrobenzene to the target aniline. Common Pitfall: Standard catalytic hydrogenation (H₂/Pd-C) often reduces the sulfoxide back to a sulfide (stripping the oxygen).

Protocol B: Chemoselective Iron Reduction

Iron powder in acetic acid or ammonium chloride is superior to hydrogenation for preserving sulfoxides [2].

Optimized Protocol:

-

Suspension: Suspend nitro compound (1.0 eq) and Iron powder (3-5 eq) in Ethanol/Water (4:1).

-

Activation: Add Ammonium Chloride (NH₄Cl, 3.0 eq). Heat to reflux (70-80°C).

-

Monitoring: Reaction is usually fast (1-2 hours).

-

Filtration: Filter hot through Celite to remove iron oxides. Wash the cake with hot ethanol (product may crystallize in the cake if cold).

Why this works: The single-electron transfer mechanism of Fe(0) reduces the nitro group (

Module 3: Workup & Isolation (The "Invisible" Yield Loss)

The Problem: 3-Methanesulfinylaniline is highly polar. In a standard Water/Ethyl Acetate extraction, 30-50% of your product remains in the water phase .

The Solution: "Salting Out" & Solvent Selection

Do not use Diethyl Ether or Hexanes. They are too non-polar.

High-Recovery Extraction Protocol:

-

Saturation: Saturate the aqueous reaction mixture with NaCl (solid) until no more dissolves.

-

Solvent Choice: Use n-Butanol or DCM (Dichloromethane) .

-

n-Butanol: Excellent for polar amines but requires high-vac evaporation.

-

DCM: Good solubility, but requires multiple extractions (3x or 4x).

-

-